molecular formula C16H22BBrO4 B8203939 3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester

Cat. No.: B8203939
M. Wt: 369.1 g/mol
InChI Key: HCFHAYPAXWFJGD-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester is a boronic ester derivative with significant utility in organic synthesis. This compound is characterized by the presence of a bromine atom, an isopropoxy group, a formyl group, and a boronic ester moiety on a phenyl ring. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester typically involves the following steps:

    Isopropoxylation: The substitution of a hydrogen atom with an isopropoxy group.

    Formylation: The addition of a formyl group to the phenyl ring.

    Boronic Ester Formation: The final step involves the formation of the boronic ester using pinacol as a protecting group.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution of the bromine atom can result in a variety of functionalized phenylboronic esters .

Scientific Research Applications

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The presence of the formyl group allows for further functionalization, enhancing its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-isopropoxy-5-formylphenylboronic acid: Lacks the pinacol ester moiety but shares similar functional groups.

    2-Isopropoxy-5-formylphenylboronic acid pinacol ester: Lacks the bromine atom but has similar reactivity.

    3-Bromo-5-formylphenylboronic acid pinacol ester: Lacks the isopropoxy group but can undergo similar reactions.

Uniqueness

3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the boronic ester moiety allows for participation in Suzuki-Miyaura coupling reactions, while the formyl and bromine groups enable further functionalization .

Properties

IUPAC Name

3-bromo-4-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BBrO4/c1-10(2)20-14-12(7-11(9-19)8-13(14)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFHAYPAXWFJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC(C)C)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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